molecular formula C11H13F3N2O B2964700 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 1457333-89-9

2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2964700
CAS No.: 1457333-89-9
M. Wt: 246.233
InChI Key: VCVDDSKWQIVXEI-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.233. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Aminopyrroles

The compound 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine serves as a foundational element in the synthesis of trifluoromethyl-substituted aminopyrroles. Utilizing a trifluoromethyl-containing building block, the synthesis approach leverages the 2H-azirine ring expansion strategy. This process yields 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides, which can be further processed to create alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. These compounds are then transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis, demonstrating the compound's utility in developing novel aminopyrrole derivatives (Khlebnikov et al., 2018).

Formation of Pyrrolin-2-ones

The synthesis of 5-methoxylated 3-pyrrolin-2-ones, via the rearrangement of chlorinated pyrrolidin-2-ones, represents another application. This reaction process, involving N-substituted 4-methyl-2-pyrrolidinones or their analogues with alkaline methoxide in methanol, yields compounds useful in the preparation of agrochemicals or medicinal compounds, showcasing the versatility of the compound in contributing to diverse scientific research areas (Ghelfi et al., 2003).

Pyrrolylpyridines Synthesis

The compound also plays a role in the first synthesis of pyrrolylpyridines from alkynes and isothiocyanates. This synthesis approach leads to the creation of compounds combining pyrrole and pyridine rings in a single molecule, enhancing their intrinsic properties and introducing new ones. The methodology involves thermally induced 6π-electrocyclization of conjugated azatriene systems, highlighting the compound's significance in advancing the chemistry of pyrrole and pyridine derivatives (Nedolya et al., 2015).

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-7-9-2-1-5-15-9/h3-4,6,9,15H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDDSKWQIVXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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